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Abstract

This technical guide provides a comprehensive overview of the structure elucidation of the
chemical compound identified by CAS number 429653-73-6. This molecule, also known as Y16
and RhoA-IN-Y16, is a notable inhibitor of RhoA signaling pathways. This document collates
available chemical and biological data to serve as a detailed resource for researchers in
medicinal chemistry and drug discovery. While the primary publication detailing the initial
synthesis and complete spectral analysis for structure elucidation is not prominently available in
the public domain, this guide constructs a likely elucidation pathway based on established
chemical principles and analysis of related compounds.

Introduction

CAS 429653-73-6, systematically named (E)-4-(3-((3-methylbenzyl)oxy)benzylidene)-1-
phenylpyrazolidine-3,5-dione, has emerged as a significant chemical tool in cell biology and
cancer research. It functions as a specific inhibitor of the Leukemia-associated Rho guanine
nucleotide exchange factor (LARG), thereby blocking the activation of RhoA, a key protein in
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cellular processes such as migration and proliferation. Understanding the precise molecular
structure of this compound is fundamental to appreciating its mechanism of action and for
guiding future drug development efforts. This guide will detail the known structural and
physicochemical properties, propose a logical synthetic route, and discuss the biological
context of its activity.

Physicochemical and Structural Properties

The fundamental characteristics of CAS 429653-73-6 are summarized in the table below,
based on data from various chemical suppliers and databases.

Property Value

CAS Number 429653-73-6

Y16, RhoA-IN-Y16, (E)-4-(3-((3-
Synonyms methylbenzyl)oxy)benzylidene)-1-
phenylpyrazolidine-3,5-dione

Molecular Formula C24H20N203

Molecular Weight 384.43 g/mol

Appearance Orange to yellow solid powder
Solubility Soluble in DMSO

Purity (Typical) >98% (HPLC)

Table 1: Physicochemical Properties of CAS 429653-73-6.

The molecular structure consists of a central pyrazolidine-3,5-dione ring, substituted with a
phenyl group at the N1 position. A key feature is the benzylidene moiety at the C4 position,
which is further functionalized with a 3-methylbenzyloxy group. The "(E)" designation in the
systematic name indicates the stereochemistry around the exocyclic double bond.

Proposed Synthesis and Structure Elucidation
Pathway
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While the original experimental paper detailing the synthesis and full spectral characterization
of CAS 429653-73-6 is not readily available, a plausible synthetic route can be inferred from
established organic chemistry reactions for similar scaffolds. The structure was likely confirmed
using a combination of spectroscopic techniques.

Proposed Synthetic Protocol

The synthesis of (E)-4-(3-((3-methylbenzyl)oxy)benzylidene)-1-phenylpyrazolidine-3,5-dione
can be logically achieved through a two-step process, beginning with the synthesis of the
aldehyde precursor followed by a Knoevenagel condensation.

Step 1: Synthesis of 3-((3-methylbenzyl)oxy)benzaldehyde

This intermediate is prepared by the Williamson ether synthesis. 3-Hydroxybenzaldehyde is
deprotonated with a suitable base, such as potassium carbonate, and then reacted with 3-
methylbenzyl chloride.

Step 2: Knoevenagel Condensation

The target compound is synthesized via the Knoevenagel condensation of 1-
phenylpyrazolidine-3,5-dione with the prepared 3-((3-methylbenzyl)oxy)benzaldehyde. This
reaction is typically catalyzed by a weak base, such as piperidine or pyridine, in a suitable
solvent like ethanol or toluene, often with azeotropic removal of water to drive the reaction to
completion.
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Step 1: Williamson Ether Synthesis
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Step 2: Knoevenagel Condensation
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Proposed synthetic pathway for CAS 429653-73-6.

Spectroscopic Analysis for Structure Confirmation

The elucidation of the structure would have relied on standard spectroscopic methods:
e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR would confirm the presence of aromatic protons from the three phenyl rings, the
methylene protons of the benzyl ether linkage, the methyl group protons, and the vinyl
proton of the benzylidene group. The chemical shifts and coupling patterns would be
crucial in confirming the substitution patterns.

o 13C NMR would show the characteristic resonances for the carbonyl carbons of the
pyrazolidine-dione ring, the aromatic carbons, the methylene carbon, and the methyl
carbon.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to
determine the exact mass of the molecule, which should be consistent with the molecular
formula C24H20N203. The fragmentation pattern could provide further structural information.
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« Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic
absorption bands for the C=0 stretching of the dione, C=C stretching of the aromatic rings
and the vinyl group, and C-O stretching of the ether linkage.

o Elemental Analysis: This would determine the percentage composition of carbon, hydrogen,
and nitrogen, which must correspond to the calculated values for the molecular formula.

Although a certificate of analysis from a commercial supplier confirms that the *H NMR and MS
data are consistent with the structure, the raw spectral data is not publicly available in the
primary literature.

Biological Activity and Mechanism of Action

CAS 429653-73-6, referred to as Y16 in the biological literature, was identified as a specific
inhibitor of the interaction between the Leukemia-associated Rho guanine nucleotide exchange
factor (LARG) and RhoA.

Inhibition of LARG-RhOA Interaction

Y16 was discovered through virtual screening targeting a surface groove of the DH-PH domain
of LARG. It has been shown to bind to the junction site of the DH-PH domains of LARG with a
dissociation constant (Kd) of approximately 80 nM. This binding physically obstructs the
interaction with RhoA, thereby preventing the LARG-catalyzed GDP to GTP exchange that
leads to RhoA activation.
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Inhibition of the LARG-RhoA signaling pathway by Y16.

Specificity and Cellular Effects

Y16 exhibits specificity for LARG and other G-protein-coupled RhoGEFs like p115-RhoGEF
and PDZ-RhoGEF. It shows little to no effect on the interaction of RhoA with other DBL family
RhoGEFs. In cellular assays, Y16 has been demonstrated to selectively inhibit serum-induced
RhoA activity, leading to a reduction in downstream signaling events such as the
phosphorylation of focal adhesion kinase (FAK) and myosin light chain (MLC). Consequently, it
has been shown to inhibit the growth, migration, and invasion of breast cancer cells.

Conclusion
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The structure of CAS 429653-73-6 has been confidently assigned as (E)-4-(3-((3-
methylbenzyl)oxy)benzylidene)-1-phenylpyrazolidine-3,5-dione based on its commercial
availability and reference in the scientific literature. While the primary publication detailing its
initial synthesis and the associated spectroscopic data for its structural elucidation is not
prominently available, a logical synthetic pathway via Knoevenagel condensation is proposed.
The biological characterization of this compound as a specific inhibitor of the LARG-RhoA
interaction is well-documented, establishing it as a valuable tool for studying RhoA-mediated
signaling pathways and as a potential lead compound for the development of novel
therapeutics. Further research to uncover the original synthesis and full spectral analysis would
be beneficial for the scientific community.

 To cite this document: BenchChem. [Unraveling the Molecular Architecture of CAS 429653-
73-6: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683609#cas-429653-73-6-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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